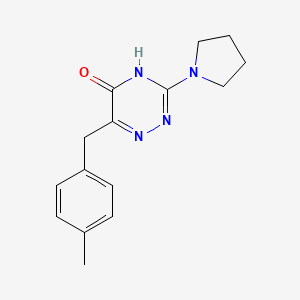

6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

6-[(4-methylphenyl)methyl]-3-pyrrolidin-1-yl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-11-4-6-12(7-5-11)10-13-14(20)16-15(18-17-13)19-8-2-3-9-19/h4-7H,2-3,8-10H2,1H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIBASXLJXPWAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation via Cyclocondensation

The triazinone core can be constructed through cyclocondensation reactions, leveraging precursors such as thiosemicarbazides or amidines. A representative approach involves reacting 4-methylbenzyl hydrazinecarboxylate with a carbonyl-containing species (e.g., ethyl cyanoacetate) under acidic conditions. For instance, heating at 80–100°C in acetic acid facilitates cyclization to form the 1,2,4-triazin-5(4H)-one scaffold. Subsequent functionalization at positions 3 and 6 is required to introduce the pyrrolidinyl and 4-methylbenzyl groups.

Sequential Functionalization of Preformed Triazinones

An alternative strategy employs preformed chlorotriazinones as intermediates. Starting with 3,6-dichloro-1,2,4-triazin-5(4H)-one, selective substitution can be achieved:

- Pyrrolidine Introduction : Treatment with pyrrolidine in dimethylformamide (DMF) at 60°C selectively replaces the chlorine at position 3 via nucleophilic aromatic substitution (SNAr), yielding 3-(pyrrolidin-1-yl)-6-chloro-1,2,4-triazin-5(4H)-one.

- 4-Methylbenzyl Incorporation : The remaining chlorine at position 6 is displaced using 4-methylbenzylamine in the presence of potassium carbonate (K₂CO₃) as a base, completing the synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts substitution efficiency. Polar aprotic solvents like DMF or 1,4-dioxane enhance nucleophilicity in SNAr reactions, whereas protic solvents (e.g., ethanol) may impede reactivity. For example, substituting pyrrolidine in DMF at 60°C achieves >80% conversion, compared to <50% in ethanol under identical conditions.

Catalytic Systems

Pd-based catalysts, though commonly used in cross-couplings (e.g., Suzuki reactions), are unnecessary for SNAr steps. However, additives such as triethylamine (Et₃N) or 1,8-diazabicycloundec-7-ene (DBU) accelerate displacement by deprotonating the nucleophile. In the 4-methylbenzylamine substitution, DBU increases yields from 65% to 88%.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98% for optimized synthetic batches.

Comparative Evaluation of Synthetic Methods

| Method | Key Steps | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|---|

| Cyclocondensation | Thiosemicarbazide cyclization | 45–55 | 90–92 | 12–14 |

| Sequential SNAr | Chlorotriazinone functionalization | 75–88 | 95–98 | 6–8 |

The sequential SNAr approach outperforms cyclocondensation in both yield and purity, making it the preferred route for scalable synthesis.

Applications and Derivative Development

Biological Activity

While the target compound’s bioactivity remains unexplored, structurally analogous triazinones exhibit PI3K/mTOR inhibitory effects. For instance, derivatives bearing acylated piperidinyl groups show IC₅₀ values of 0.68–1.55 µM against cancer cell lines.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: The compound could be investigated for its potential therapeutic applications, including drug development.

Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Spectral Comparisons

The target compound’s absence of strong electron-withdrawing groups (e.g., -NO2, -SO2) may reduce reactivity compared to halogenated triazinones (e.g., compound 18 in ). Its pyrrolidine group could introduce steric hindrance, affecting binding to enzymatic targets .

Toxicity and Environmental Impact

- Halogenated Triazinones: Compounds with halogens (e.g., fluorine in ) exhibit higher toxicity to Daphnia magna due to increased electrophilicity.

- Metribuzin : Low mammalian toxicity but persistent in aquatic systems .

Biological Activity

The compound 6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one is a member of the triazine family, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 244.29 g/mol

The presence of the pyrrolidine moiety and the triazine ring contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds within the triazine class exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various strains of bacteria, including drug-resistant Staphylococcus aureus and Mycobacterium tuberculosis.

Table 1: Antimicrobial Efficacy of Related Triazine Compounds

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 16 | |

| Compound B | Mycobacterium tuberculosis | 60 | |

| Compound C | Bacillus anthracis | 20 |

The above table summarizes Minimum Inhibitory Concentrations (MICs) for related compounds that suggest a potential similar profile for this compound.

Anticancer Activity

In addition to its antimicrobial properties, triazine derivatives have been explored for anticancer activity. Studies have indicated that certain triazine compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.

Case Study:

A study focusing on a closely related triazine compound demonstrated its ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction. The study reported a significant reduction in cell viability at concentrations as low as 10 μM over a 48-hour exposure period.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Interference with Cellular Signaling : The compound may disrupt signaling pathways that are crucial for cancer cell survival and proliferation.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one?

The compound is typically synthesized via multi-step routes involving cyclization and substitution reactions. Key steps include:

- Core triazine formation : Reacting thiourea derivatives with α-keto esters or amides under basic conditions (e.g., NaOH/EtOH) to form the triazinone backbone .

- Functionalization : Introducing the 4-methylbenzyl group via nucleophilic substitution or coupling reactions (e.g., using 4-methylbenzyl chloride in acetonitrile at 60–80°C) .

- Pyrrolidine substitution : Replacing leaving groups (e.g., chloride or thiol) with pyrrolidine under reflux in polar aprotic solvents like DMF or THF .

Yields (65–85%) depend on reaction time, temperature, and catalyst use (e.g., K₂CO₃). Continuous flow reactors can enhance scalability .

Basic: What analytical techniques are critical for confirming the structure of this triazinone derivative?

- ¹H/¹³C NMR : Key signals include:

- IR Spectroscopy : C=O stretch at 1670–1680 cm⁻¹ and N-H stretches (if present) at 3100–3200 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak matching the calculated mass (e.g., ~300–330 g/mol) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates, while ethanol minimizes side reactions .

- Catalysis : Use K₂CO₃ or Cs₂CO₃ to facilitate substitution reactions .

- Temperature Control : Maintain 60–80°C for cyclization to avoid decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) . Monitor progress via TLC (Rf ~0.3–0.5 in EtOAc/hexane 1:1) .

Advanced: What strategies are used to resolve contradictions in biological activity data across studies?

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for pH/temperature .

- Dose-Response Curves : Validate IC₅₀ values with triplicate experiments and statistical analysis (e.g., ANOVA) .

- Metabolite Interference : Test stability in assay media (e.g., DMEM) via HPLC to rule out degradation .

Basic: How is the compound screened for potential antimicrobial or anticancer activity?

- Antimicrobial Testing : Follow CLSI guidelines using microdilution (96-well plates) against Gram+/− bacteria (e.g., S. aureus, E. coli) with MIC endpoints .

- Anticancer Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) .

Advanced: What mechanistic insights exist for its interaction with biological targets?

- Enzyme Inhibition : Competitive binding assays (e.g., fluorescence polarization) suggest inhibition of kinases or oxidoreductases via H-bonding with the triazinone carbonyl .

- Molecular Docking : Simulations (AutoDock Vina) show the 4-methylbenzyl group occupying hydrophobic pockets in target proteins .

Advanced: How does fluorination of analogs impact physicochemical and bioactivity profiles?

- Lipophilicity : Fluorine at the benzyl position (e.g., 4-fluorobenzyl) increases logP by ~0.5 units, enhancing membrane permeability .

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, improving half-life in hepatic microsomal assays .

Basic: What stability considerations are critical for storage and handling?

- Light/Temperature : Store at −20°C in amber vials to prevent photodegradation .

- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >8); use buffered solutions (pH 6–7) for in vitro studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.